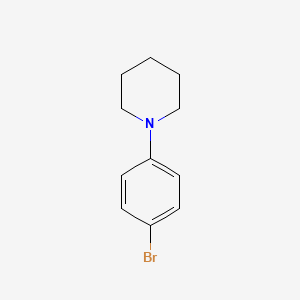

1-(4-Bromophenyl)piperidine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACWQRGNHICZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426846 | |

| Record name | 1-(4-Bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22148-20-5 | |

| Record name | 1-(4-Bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromophenyl)piperidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)piperidine is a synthetic organic compound featuring a piperidine ring N-substituted with a 4-bromophenyl group. This molecule serves as a versatile building block in medicinal chemistry and drug discovery, primarily due to the presence of the reactive bromophenyl moiety and the pharmacologically significant piperidine scaffold. The piperidine ring is a common structural motif in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS). The bromo-substituent provides a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for biological screening. This guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound.

Chemical Properties and Structure

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic and analytical procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄BrN | |

| Molecular Weight | 240.14 g/mol | |

| Appearance | Solid | |

| Melting Point | 74.5-76.1 °C | [1] |

| Boiling Point (Predicted) | 322.8 ± 25.0 °C | [1] |

| Density (Predicted) | 1.349 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in Methanol | |

| IUPAC Name | This compound | [2] |

| SMILES String | BrC1=CC=C(N2CCCCC2)C=C1 | |

| InChI Key | OACWQRGNHICZFD-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from bromobenzene and piperidine.[3] The first step is the formation of N-phenylpiperidine, followed by bromination at the para-position of the phenyl ring.[3]

Step 1: Synthesis of N-Phenylpiperidine

-

In a reaction vessel, combine bromobenzene, piperidine, and sulfolane.[3]

-

With stirring, heat the mixture to 140-150 °C.[3]

-

Gradually add a strong base, such as potassium tert-butoxide or sodium tert-amylate, while maintaining the temperature between 150-180 °C.[3]

-

Monitor the reaction progress by a suitable analytical technique, such as Gas Chromatography (GC), until the starting materials are consumed (typically 3-4 hours).[3]

-

Upon completion, the reaction mixture containing N-phenylpiperidine is carried forward to the next step.

Step 2: Bromination of N-Phenylpiperidine

-

Dissolve the N-phenylpiperidine obtained in the previous step in an organic solvent such as dichloromethane or acetonitrile.[3]

-

Add a catalyst, for instance, tetra-n-butylammonium tetraphenylborate.[3]

-

Cool the mixture to 10-15 °C.[3]

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or dibromohydantoin, in portions, maintaining the reaction temperature between 15-25 °C.[3]

-

Stir the reaction for several hours (5-8 hours) and monitor its completion by GC.[3]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.[3]

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.[3]

-

Combine the organic layers, wash with water, and concentrate under reduced pressure to obtain the crude product.[3]

Purification: Recrystallization

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as dichloromethane/n-heptane (1:4 v/v).[3]

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.[3]

-

Collect the crystalline solid by filtration.[3]

-

Wash the crystals with a small amount of cold n-heptane.

-

Dry the purified this compound under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the synthesized this compound can be confirmed by ¹H NMR spectroscopy. The expected chemical shifts (in CDCl₃) are approximately:

-

7.31-7.27 ppm (d, 2H): Protons on the bromophenyl ring ortho to the bromine atom.

-

6.79-6.73 ppm (d, 2H): Protons on the bromophenyl ring meta to the bromine atom.

-

3.12 ppm (t, 4H): Protons on the piperidine ring adjacent to the nitrogen atom.

-

1.69-1.63 ppm (m, 4H): Protons on the piperidine ring at the 3 and 5 positions.

-

1.58-1.55 ppm (m, 2H): Proton on the piperidine ring at the 4 position.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the purity analysis of this compound, adapted from a method for a similar compound.[4]

-

Column: C18 stationary phase.[4]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile).[4]

-

Detection: UV detector at a wavelength where the analyte exhibits maximum absorbance.[4]

-

Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) and filter through a 0.45 µm syringe filter before injection.[4]

Biological Context and Potential Applications

While specific biological signaling pathways for this compound are not extensively documented in peer-reviewed literature, the broader class of phenylpiperidine derivatives is of significant interest in neuropharmacology.

Many CNS-active drugs contain the piperidine moiety. The lipophilicity and basic nitrogen of the piperidine ring are key features that can facilitate crossing the blood-brain barrier and interacting with various receptors in the brain.

Derivatives of 4-phenylpiperidine have been investigated for their activity at several important neurological targets:

-

Sigma (σ) Receptors: These receptors are implicated in a variety of cellular functions and are targets for the treatment of neuropsychiatric disorders and neurodegenerative diseases.[5][6] Studies on related 4-aroylpiperidines have shown affinity for the sigma-1 receptor subtype.[5]

-

Opioid Receptors: The 4-phenylpiperidine scaffold is a core component of several potent opioid analgesics.[1]

-

Acetylcholinesterase (AChE) Inhibition: Some piperidine derivatives have been shown to be potent inhibitors of AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This is a key target in the symptomatic treatment of Alzheimer's disease.

The presence of the bromine atom on the phenyl ring of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications in these areas.

Visualizations

Caption: Synthesis and Purification Workflow for this compound.

References

- 1. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H14BrN) [pubchemlite.lcsb.uni.lu]

- 3. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Bromophenyl)piperidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)piperidine, a synthetic compound of interest in medicinal chemistry and pharmacological research. The document details its chemical properties, synthesis protocols, and explores its potential biological activities. While specific research on this compound is limited, this guide draws upon available data and contextualizes its potential within the broader landscape of piperidine derivatives, which are known to exhibit a range of effects in neuropharmacology and oncology. This paper aims to serve as a foundational resource for researchers investigating this compound and similar molecular scaffolds.

Chemical and Physical Properties

This compound is a halogenated aromatic amine with a piperidine moiety. The presence of the bromine atom on the phenyl ring provides a reactive handle for further chemical modifications, making it a versatile intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 22148-20-5 | [1] |

| Molecular Formula | C₁₁H₁₄BrN | [1][2] |

| Molecular Weight | 240.14 g/mol | [1][2] |

Synthesis Protocols

The synthesis of this compound can be achieved through several methods. A common approach involves the coupling of piperidine with a brominated aromatic compound. One patented method describes a two-step process:

Method 1: Two-Step Synthesis from Bromobenzene and Piperidine [3]

-

Step 1: Synthesis of N-phenylpiperidine: Bromobenzene and piperidine are reacted in the presence of a strong base, such as potassium tert-butoxide or sodium tert-amylate, in a sulfolane solvent under heating (150-180 °C).

-

Step 2: Bromination of N-phenylpiperidine: The resulting N-phenylpiperidine is then brominated using a brominating agent in an organic solvent to yield this compound.[3]

Method 2: Buchwald-Hartwig Amination

A widely applicable method for the formation of C-N bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can be used to synthesize aryl amines from aryl halides and primary or secondary amines.

-

General Protocol: An aryl bromide (in this case, 1,4-dibromobenzene could be a starting material) is reacted with piperidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃) in an appropriate solvent like toluene. The reaction mixture is heated under an inert atmosphere.

Potential Biological Activity and Applications

While specific biological data for this compound is not extensively available in published literature, the piperidine scaffold is a well-established pharmacophore present in numerous bioactive compounds. Research into derivatives of piperidine suggests potential applications in several therapeutic areas.

Neuropharmacology

Piperidine derivatives are known to interact with various receptors in the central nervous system. For instance, certain 4-phenylpiperidine compounds have been investigated as ligands for sigma receptors, showing potential neuroprotective effects in models of focal ischemia.[4][5] Additionally, the piperidine moiety is a core component of many opioid receptor modulators.[6]

Oncology

The piperidine ring is a structural feature in a number of anticancer agents. Studies on various piperidine-containing compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.[7] These mechanisms can involve the modulation of key signaling pathways implicated in cancer progression. For example, some piperidine derivatives have been shown to affect the PI3K/Akt and NF-κB signaling pathways.[2]

Experimental Protocols for Further Research

To elucidate the specific biological activity of this compound, a series of in vitro and in vivo assays are recommended.

Receptor Binding Assays

To determine the binding affinity of this compound to specific receptors, competitive radioligand binding assays can be performed.

-

Objective: To determine the inhibitory constant (Ki) of the compound for a target receptor (e.g., sigma receptors, opioid receptors).

-

General Procedure:

-

Prepare cell membranes or purified receptors expressing the target of interest.

-

Incubate the membranes/receptors with a known radiolabeled ligand at a concentration at or below its dissociation constant (Kd).

-

Add increasing concentrations of unlabeled this compound.

-

Separate bound from free radioligand using filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

-

In Vitro Cancer Cell Line Assays

To assess the potential anticancer activity of this compound, a panel of human cancer cell lines can be utilized.

-

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT reagent and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

-

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with this compound at its IC50 concentration.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in drug discovery. Its structural similarity to known bioactive piperidine derivatives suggests that it may possess interesting pharmacological properties, particularly in the areas of neuropharmacology and oncology. The experimental protocols outlined in this guide provide a framework for future studies to elucidate the specific biological activities and mechanisms of action of this compound. Further research is warranted to fully explore the therapeutic potential of this compound and its analogues.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 4. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-Bromophenyl)piperidine

This guide provides a comprehensive overview of the spectroscopic data for 1-(4-Bromophenyl)piperidine, a key intermediate in pharmaceutical and materials science research. As direct experimental spectra are not uniformly available in public databases, this document will leverage established principles of spectroscopic interpretation to predict and analyze the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach not only offers a robust characterization of the molecule but also serves as an educational tool for researchers in the field.

Introduction

This compound (C₁₁H₁₄BrN) is a disubstituted aromatic amine with a molecular weight of approximately 240.14 g/mol .[1] Its structure, featuring a piperidine ring attached to a brominated phenyl group, makes it a valuable building block in the synthesis of more complex molecules with potential biological activity. Accurate structural elucidation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a detailed analysis of the anticipated spectral features.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in this compound.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the piperidine ring.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H3, H5 | ~7.3 | Doublet | 2H | These aromatic protons are ortho to the bromine atom and are expected to be deshielded. They are split by the adjacent H2 and H6 protons. |

| H2, H6 | ~6.8 | Doublet | 2H | These aromatic protons are ortho to the piperidine nitrogen. The nitrogen's electron-donating effect shields these protons, shifting them upfield relative to the H3 and H5 protons. They are split by the adjacent H3 and H5 protons. |

| H2', H6' | ~3.1 | Triplet | 4H | These protons are on the carbons alpha to the nitrogen atom and are thus deshielded. They are split by the adjacent protons on C3' and C5'. |

| H3', H5' | ~1.7 | Multiplet | 4H | These protons are on the carbons beta to the nitrogen atom. Their signal is expected to be a multiplet due to coupling with the protons on C2', C6', and C4'. |

| H4' | ~1.6 | Multiplet | 2H | These protons are on the carbon gamma to the nitrogen atom and are the most shielded of the piperidine protons. The signal will be a multiplet due to coupling with the protons on C3' and C5'. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[2]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 or 500 MHz spectrometer.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the appropriate spectral width and number of scans. For a routine ¹H NMR, 16 to 64 scans are usually sufficient.

-

Acquire the free induction decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts and splitting patterns to assign the signals to the respective protons in the molecule.[3][4][5][6][7]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.[8][9][10][11][12]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals: four for the aromatic carbons and three for the piperidine carbons, due to the symmetry of the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | ~150 | This is the ipso-carbon attached to the nitrogen. It is significantly deshielded due to the direct attachment of the electronegative nitrogen atom. |

| C4 | ~113 | This is the ipso-carbon attached to the bromine atom. The heavy atom effect of bromine and its electronegativity influence this shift. |

| C3, C5 | ~132 | These carbons are ortho to the bromine and meta to the nitrogen. |

| C2, C6 | ~117 | These carbons are ortho to the nitrogen and meta to the bromine. The electron-donating effect of the nitrogen shields these carbons. |

| C2', C6' | ~50 | These carbons are alpha to the nitrogen and are deshielded. |

| C3', C5' | ~26 | These carbons are beta to the nitrogen. |

| C4' | ~24 | This carbon is gamma to the nitrogen and is the most shielded of the piperidine carbons. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).[10][13] Dissolve 20-50 mg of this compound in approximately 0.7 mL of a deuterated solvent in a 5 mm NMR tube.

-

Instrument Setup: The same spectrometer as for ¹H NMR is used.

-

Data Acquisition:

-

The instrument is tuned to the ¹³C frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A significantly larger number of scans (hundreds to thousands) is required compared to ¹H NMR.

-

-

Data Processing:

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15][16][17][18][19]

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic ring, C-N, C-H, and C-Br bonds.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 2950-2800 | Aliphatic C-H stretch (piperidine) | Strong |

| ~1600, ~1500, ~1450 | Aromatic C=C stretch | Medium-Strong |

| ~1250 | Aromatic C-N stretch | Medium-Strong |

| ~1100 | Aliphatic C-N stretch | Medium |

| ~820 | para-disubstituted C-H out-of-plane bend | Strong |

| ~600-500 | C-Br stretch | Medium-Strong |

Experimental Protocol for FT-IR (Solid Sample)

A common method for analyzing solid samples is the KBr pellet method.[20][21]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with about 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[20]

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.[1][22][23][24][25]

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 239 and 241, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

-

Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of a hydrogen atom or by cleavage of the piperidine ring.

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[26]

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

-

MS Analysis:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI).

-

The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer based on their m/z ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By applying fundamental spectroscopic principles, we can confidently predict the key spectral features that would confirm the structure and identity of this important chemical compound. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectroscopic data for this and similar molecules, ensuring the scientific integrity of their work.

References

- 1. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Deciphering 1H NMR Spectra [studyorgo.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. compoundchem.com [compoundchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nmr.ceitec.cz [nmr.ceitec.cz]

- 14. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Interpreting IR Spectra [chemistrysteps.com]

- 17. How to Interpret Infrared Spectra | MtoZ Biolabs [mtoz-biolabs.com]

- 18. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. jascoinc.com [jascoinc.com]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. whitman.edu [whitman.edu]

- 25. fiveable.me [fiveable.me]

- 26. uoguelph.ca [uoguelph.ca]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. memphis.edu [memphis.edu]

- 29. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 30. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

Technical Guide: Solubility and Stability of 1-(4-Bromophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility and stability of 1-(4-Bromophenyl)piperidine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules and outlines detailed, standardized experimental protocols for determining its physicochemical properties. The included methodologies for solubility and stability assessment are based on established industry and regulatory standards. Furthermore, this document explores the potential biological relevance of this compound by illustrating its possible interactions with key signaling pathways, given the known activities of N-aryl piperidine scaffolds. All quantitative data presented herein should be considered illustrative and are intended to serve as a benchmark for future experimental validation.

Physicochemical Properties

This compound is a solid, appearing as a white to off-white crystalline powder.[1] Its fundamental physicochemical properties are summarized in Table 1. A predicted octanol-water partition coefficient (LogP) of 3.4394 suggests that the compound is lipophilic and likely possesses low aqueous solubility.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrN | [2] |

| Molecular Weight | 240.14 g/mol | [2] |

| Melting Point | 74.5-76.1 °C | [1] |

| Boiling Point | 322.8 ± 25.0 °C (Predicted) | [1] |

| Density | 1.349 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | Not available | - |

| Predicted LogP | 3.4394 | [2] |

| Appearance | White to off-white powder/crystal | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature, it is reported to be soluble in methanol.[1] The predicted LogP value indicates poor solubility in aqueous media.[2] A comprehensive evaluation of its solubility in various pharmaceutically relevant solvents is essential.

Table 2: Predicted and Qualitative Solubility of this compound

| Solvent | Predicted/Qualitative Solubility | Justification/Source |

| Water | Very Low | Based on high predicted LogP value.[2] |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low | Similar to water, relevant for physiological conditions. |

| Methanol | Soluble | [1] |

| Ethanol | Likely Soluble | Structurally similar to methanol. |

| Dimethyl Sulfoxide (DMSO) | Likely Highly Soluble | Common solvent for poorly soluble compounds. |

| Acetonitrile | Likely Soluble | Common organic solvent. |

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer, a common practice in early drug discovery.

3.1.1 Materials and Equipment

-

This compound

-

Dimethyl Sulfoxide (DMSO), HPLC grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Multichannel pipettes

-

Plate shaker

-

UV/Vis microplate reader

3.1.2 Procedure

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

-

Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate.

-

Aqueous Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well of the assay plate. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Measurement: Measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of this compound) using a UV/Vis microplate reader. The highest concentration that does not show evidence of precipitation (e.g., light scattering or a sharp drop in absorbance) is considered the kinetic solubility.

Below is a Graphviz diagram illustrating the workflow for the kinetic solubility assay.

Stability Profile

The chemical stability of a drug candidate is crucial for its development, manufacturing, and storage. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Table 3: Forced Degradation Study Conditions for this compound

| Condition | Reagent/Stress | Incubation Time | Expected Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | Potential hydrolysis of the N-aryl bond. |

| Basic Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | Potential hydrolysis of the N-aryl bond. |

| Oxidation | 3% H₂O₂ | 24, 48, 72 hours | Oxidation of the piperidine ring or aromatic ring. |

| Thermal | 60°C | 1, 3, 7 days | General thermal decomposition. |

| Photolytic | UV light (254 nm) and fluorescent light | 24, 48, 72 hours | Photodegradation, potential dehalogenation. |

Experimental Protocol: Forced Degradation Study

This protocol describes a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation.

4.1.1 Materials and Equipment

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

HPLC system with a UV detector

-

C18 HPLC column

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

4.1.2 Procedure

-

Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C.

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber.

-

-

Time Points: Withdraw aliquots at specified time points (e.g., 24, 48, 72 hours).

-

Sample Analysis:

-

Neutralize the acidic and basic samples.

-

Dilute all samples to an appropriate concentration with the mobile phase.

-

Analyze by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

-

Data Analysis: Quantify the amount of this compound remaining and identify and quantify the degradation products.

The logical flow of a forced degradation study is depicted in the following diagram.

Potential Biological Signaling Pathways

N-aryl piperidine derivatives are known to interact with various biological targets, particularly within the central nervous system. These compounds often modulate the activity of neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors. While the specific targets of this compound are not yet fully elucidated, its structural similarity to other known psychoactive compounds suggests potential interactions with these signaling pathways.

Hypothetical Dopaminergic Signaling Pathway Interaction

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in motor control, motivation, and cognition. The D2-like receptors (D2, D3, D4) are coupled to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. An N-aryl piperidine could potentially act as an antagonist at these receptors, thereby modulating downstream signaling.

The following diagram illustrates a simplified dopamine D2 receptor signaling pathway and a hypothetical point of intervention for an antagonist.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While experimental data for this specific molecule is limited, the provided protocols for kinetic solubility and forced degradation studies offer a clear path for its comprehensive characterization. The illustrative data and diagrams serve as a valuable resource for initiating and guiding laboratory investigations. Further experimental work is crucial to fully elucidate the physicochemical properties and biological activities of this promising chemical entity.

References

The Versatility of 1-(4-Bromophenyl)piperidine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)piperidine is a versatile bifunctional building block that has garnered significant attention in the field of organic synthesis, particularly in the construction of complex molecules with potential pharmacological applications. Its structure, featuring a piperidine ring and a bromo-substituted phenyl group, allows for a diverse range of chemical transformations. The piperidine moiety is a common scaffold in numerous biologically active compounds, while the aryl bromide serves as a key handle for palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, characterization, and synthetic applications of this compound, with a focus on its utility in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways are presented to facilitate its use in research and development.

Introduction

The piperidine nucleus is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] Its derivatives are integral components of drugs targeting the central nervous system, as well as those with analgesic, anti-inflammatory, and antiviral properties.[2] The incorporation of a 4-bromophenyl group onto the piperidine nitrogen atom introduces a reactive center for carbon-carbon and carbon-nitrogen bond formation, significantly expanding the synthetic possibilities.

This compound serves as a valuable intermediate in the synthesis of novel molecular architectures for drug discovery and materials science. The bromine atom can be readily substituted using modern cross-coupling methodologies, allowing for the introduction of various aryl, heteroaryl, and amino functionalities. This guide will focus on two of the most powerful and widely used of these transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical and Spectroscopic Characterization

Molecular Structure:

-

Chemical Name: this compound

-

CAS Number: 22148-20-5

-

Molecular Formula: C₁₁H₁₄BrN

-

Molecular Weight: 240.14 g/mol [3]

Table 1: Physicochemical Properties [3]

| Property | Value |

| Melting Point | 74.5-76.1 °C |

| Boiling Point | 322.8±25.0 °C (Predicted) |

| Density | 1.349±0.06 g/cm³ (Predicted) |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.8 Hz, 2H), 6.80 (d, J = 8.8 Hz, 2H), 3.15 (t, J = 5.4 Hz, 4H), 1.75-1.68 (m, 4H), 1.60-1.53 (m, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 151.0, 132.0, 117.9, 111.8, 51.2, 25.8, 24.3.

-

Mass Spectrometry (EI): m/z 240 (M⁺), 239, 184, 158. Predicted m/z for [M+H]⁺: 240.03824.[4]

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from bromobenzene and piperidine.[5]

Step 1: Synthesis of N-phenylpiperidine

Bromobenzene and piperidine are reacted in the presence of a strong base, such as potassium tert-butoxide, in a high-boiling solvent like sulfolane.

Step 2: Bromination of N-phenylpiperidine

The resulting N-phenylpiperidine is then brominated, typically at the para position, using a suitable brominating agent to yield the final product.[5]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium complex.[6] this compound is an excellent substrate for this reaction, allowing for the synthesis of 1-(biphenyl-4-yl)piperidine and its derivatives, which are of interest in medicinal chemistry.

Table 2: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 92 |

| 4-Cyanophenylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | DMF | 90 | 6 | 88 |

| Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 12 | 85 |

Experimental Protocol: Synthesis of 1-(biphenyl-4-yl)piperidine

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Degassed 1,4-dioxane

-

Degassed water

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, phenylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Seal the flask and heat the mixture at 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(biphenyl-4-yl)piperidine.

DOT Script for Suzuki-Miyaura Reaction Workflow

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Applications in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl amines.[7][8] this compound can be coupled with a range of primary and secondary amines to produce N-substituted 4-(piperidin-1-yl)anilines, which are valuable scaffolds in medicinal chemistry.

Table 3: Representative Buchwald-Hartwig Amination Reactions of this compound

| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 91 |

| Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 12 | 87 |

| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | Toluene | 100 | 24 | 85 |

| Pyrrolidine | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS (1.5) | THF | 80 | 16 | 93 |

Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)-N-morpholinoaniline

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 equiv)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous, degassed toluene

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

-

Add this compound and anhydrous, degassed toluene.

-

Add morpholine via syringe.

-

Seal the tube and heat the mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the desired product.

DOT Script for Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Biological Relevance and Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery due to the prevalence of the N-arylpiperidine scaffold in centrally acting agents. For instance, many selective serotonin reuptake inhibitors (SSRIs) and atypical antipsychotics feature this motif. The ability to readily diversify the aryl portion of this compound through cross-coupling reactions allows for the rapid generation of compound libraries for screening against various biological targets.

One area of particular interest is the development of ligands for serotonin (5-HT) receptors.[9] For example, compounds bearing a substituted biphenyl moiety, synthesized via Suzuki coupling, could be evaluated for their affinity and functional activity at various 5-HT receptor subtypes, such as 5-HT₁A and 5-HT₇, which are implicated in depression and anxiety.[10]

Furthermore, the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, has been a target for piperidine-containing compounds.[11] The synthesis of novel derivatives of this compound could lead to the discovery of new inhibitors of this pathway.

DOT Script for a Simplified Wnt Signaling Pathway

Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of intervention.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a straightforward and efficient means to access a wide range of N-arylpiperidine derivatives. The protocols and data presented in this guide are intended to serve as a practical resource for chemists engaged in the synthesis of complex molecules for applications in medicinal chemistry and materials science. The continued exploration of the reactivity of this compound and the biological evaluation of its derivatives are expected to lead to the discovery of novel therapeutic agents and functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. gala.gre.ac.uk [gala.gre.ac.uk]

- 11. Discovery of Novel 3-Phenylpiperidine Derivatives Targeting the β-Catenin/B-Cell Lymphoma 9 Interaction as a Single Agent and in Combination with the Anti-PD-1 Antibody for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Compass: Charting the Course of N-Aryl Piperidine Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-aryl piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural heart of a multitude of therapeutic agents. From potent analgesics that manage severe pain to antipsychotics that alleviate the symptoms of debilitating mental health disorders, the versatility of this chemical motif is undeniable. This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological principles of N-aryl piperidine derivatives, offering a valuable resource for professionals engaged in the pursuit of novel therapeutics.

A Historical Perspective: From Serendipity to Rational Design

The journey of N-aryl piperidine derivatives in medicine is a compelling narrative of scientific inquiry, serendipitous discovery, and the evolution of rational drug design. Two prominent classes of drugs, the phenylpiperidine opioids and the butyrophenone antipsychotics, exemplify this progression.

The story of the phenylpiperidine opioids begins in 1938 with the synthesis of pethidine (also known as meperidine) by German chemist Otto Eisleb.[1][2] Initially investigated for its anticholinergic properties, its potent analgesic effects were soon recognized by Otto Schaumann.[1][2] This discovery marked a significant milestone, demonstrating that potent opioid analgesia could be achieved with a synthetic molecule structurally distinct from the natural morphine alkaloids. This paved the way for the development of a vast family of synthetic opioids.

A pivotal moment in this lineage was the synthesis of fentanyl in 1959 by Dr. Paul Janssen.[3][4] Seeking a more potent analgesic than morphine, Janssen's work led to a compound approximately 100 times more potent.[4] The development of fentanyl and its numerous analogs, such as carfentanil, which is about 10,000 times more potent than morphine, showcased the profound impact that subtle structural modifications to the N-aryl piperidine core could have on pharmacological activity.[3]

In a parallel narrative, the butyrophenone class of antipsychotics emerged from research aimed at developing improved analgesics derived from pethidine.[5][6] In 1958, at the Janssen Laboratories in Belgium, haloperidol was synthesized.[7][8] Animal studies quickly revealed its powerful neuroleptic properties, similar to but much more potent than chlorpromazine.[8] The first clinical reports in late 1958 confirmed its efficacy in treating agitation, delusions, and hallucinations, establishing it as a cornerstone in the treatment of schizophrenia and other psychotic disorders for many years.[8][9]

Core Synthetic Strategies: Building the N-Aryl Piperidine Scaffold

The synthesis of N-aryl piperidine derivatives has evolved from classical methods to more efficient and versatile modern techniques. The following sections provide an overview of the fundamental synthetic approaches for the two major classes discussed.

Phenylpiperidine Opioids: The Pethidine and Fentanyl Syntheses

The original synthesis of pethidine involves a two-step process. The first step is the reaction of benzyl cyanide and a nitrogen mustard derivative in the presence of a strong base like sodium amide to form the 4-phenyl-4-cyanopiperidine ring.[1] The subsequent step involves the hydrolysis of the nitrile to a carboxylic acid, followed by esterification to yield pethidine.[10]

The synthesis of fentanyl, while sharing the piperidine core, follows a different and now highly optimized pathway. A common modern approach involves a three-step sequence starting from commercially available 4-piperidone monohydrate hydrochloride.[11]

A Representative Optimized Synthesis of Fentanyl: [11]

-

N-Alkylation: 4-Piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene in the presence of a base such as cesium carbonate to yield N-phenylethyl-4-piperidone.

-

Reductive Amination: The resulting piperidone undergoes reductive amination with aniline, mediated by a reducing agent like sodium triacetoxyborohydride in the presence of acetic acid, to form N-[1-(2-phenylethyl)-4-piperidinyl]aniline.

-

Acylation: The final step involves the acylation of the secondary amine with propionyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (Hünig's base) to afford fentanyl.

Butyrophenone Antipsychotics: The Synthesis of Haloperidol

The synthesis of haloperidol typically involves the coupling of two key fragments: a butyrophenone moiety and a 4-aryl-4-hydroxypiperidine moiety.

A General Synthetic Approach to Haloperidol: [12]

-

Preparation of the Butyrophenone Fragment: This often starts with the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride to produce 4-chloro-1-(4-fluorophenyl)butan-1-one.

-

Preparation of the Piperidine Fragment: The 4-(4-chlorophenyl)-4-hydroxypiperidine fragment can be synthesized through various routes. One common method involves the reaction of 4-chlorophenylmagnesium bromide with a protected 4-piperidone, followed by deprotection.

-

Coupling Reaction: The final step is the nucleophilic substitution reaction between the 4-chloro-butyrophenone derivative and the 4-aryl-4-hydroxypiperidine in the presence of a base to yield haloperidol.

Quantitative Analysis of Structure-Activity Relationships

The pharmacological potency and selectivity of N-aryl piperidine derivatives are exquisitely sensitive to their chemical structure. The following tables summarize key quantitative data for representative compounds from the phenylpiperidine opioid and butyrophenone antipsychotic classes.

Table 1: Opioid Receptor Binding Affinities of Fentanyl and its Analogs

| Compound | μ-Opioid Receptor IC50 (nM) | Reference |

| Fentanyl | 1.6 | [13] |

| Acryloylfentanyl | 1.4 | [13] |

| Butyrfentanyl | 32 | [13] |

| Carfentanil | 0.19 |

Table 2: Dopamine D2 Receptor Binding Affinities of Butyrophenone Antipsychotics

| Compound | Dopamine D2 Receptor Kᵢ (nM) | Reference |

| Haloperidol | 1.45 | [12] |

| Bromperidol | - | |

| Spiperone | - | |

| Benperidol | - | |

| Trifluperidol | - |

Experimental Protocols

Detailed Synthesis of Fentanyl

The following is a representative, detailed experimental protocol for the synthesis of fentanyl, adapted from published procedures.[11]

Step 1: Synthesis of N-(2-phenylethyl)-4-piperidone

To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent such as acetonitrile is added cesium carbonate (2.5 equivalents). The mixture is stirred at room temperature for 30 minutes. 2-Bromoethylbenzene (1.1 equivalents) is then added, and the reaction mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to afford N-(2-phenylethyl)-4-piperidone as a yellow oil.

Step 2: Synthesis of N-phenyl-1-(2-phenylethyl)piperidin-4-amine

To a solution of N-(2-phenylethyl)-4-piperidone (1 equivalent) and aniline (1.2 equivalents) in dichloromethane is added acetic acid (1 equivalent). The mixture is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise, and the reaction is stirred at room temperature for 16 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-phenyl-1-(2-phenylethyl)piperidin-4-amine, which is often used in the next step without further purification.

Step 3: Synthesis of Fentanyl

N-phenyl-1-(2-phenylethyl)piperidin-4-amine (1 equivalent) is dissolved in dichloromethane, and diisopropylethylamine (2 equivalents) is added. The solution is cooled to 0 °C, and propionyl chloride (1.2 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with water, and the layers are separated. The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by recrystallization or flash column chromatography to yield fentanyl as a white solid.

In Vitro Dopamine D2 Receptor Binding Assay

The following protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.[7]

1. Membrane Preparation:

-

HEK293 cells stably expressing the human dopamine D2 receptor are cultured to 80-90% confluency.

-

Cells are harvested, washed with ice-cold phosphate-buffered saline, and centrifuged.

-

The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The supernatant is discarded, and the membrane pellet is resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Competitive Binding Assay:

-

In a 96-well plate, the following are added in triplicate:

-

Total Binding: Assay buffer, a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]spiperone), and the membrane preparation.

-

Non-specific Binding: A high concentration of an unlabeled D2 receptor antagonist (e.g., 10 µM haloperidol), the radioligand, and the membrane preparation.

-

Competition: Serial dilutions of the test compound, the radioligand, and the membrane preparation.

-

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The percentage of specific binding is plotted against the logarithm of the test compound concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Landscape

Signaling Pathways

The therapeutic and adverse effects of N-aryl piperidine derivatives are mediated through their interaction with specific G protein-coupled receptors (GPCRs), initiating intracellular signaling cascades.

Caption: Mu-Opioid Receptor Signaling Pathway.

Caption: Dopamine D2 Receptor Antagonism.

Experimental and Logical Workflows

Caption: Drug Discovery Workflow for N-Aryl Piperidines.

Caption: Key SAR of Butyrophenone Antipsychotics.

Conclusion

The N-aryl piperidine framework continues to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. From the early, game-changing discoveries of pethidine and haloperidol to the ongoing development of highly potent and selective modulators of various biological targets, the journey of these compounds underscores the power of medicinal chemistry. A thorough understanding of their history, synthetic methodologies, structure-activity relationships, and mechanisms of action is indispensable for researchers aiming to build upon this rich legacy and address unmet medical needs. This guide serves as a foundational resource to aid in these endeavors, charting a course for future innovations in this critical area of drug discovery.

References

- 1. CN105503650A - Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]

- 2. Structure Activity Relationship of Antipsychotic Drug | PPTX [slideshare.net]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. innoprot.com [innoprot.com]

- 6. benchchem.com [benchchem.com]

- 7. Total synthesis of fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn-links.lww.com [cdn-links.lww.com]

- 12. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 13. benchchem.com [benchchem.com]

The Ascendant Therapeutic Potential of Brominated Phenylpiperidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenylpiperidine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of neurologically active agents. The strategic incorporation of a bromine atom onto the phenyl ring has emerged as a powerful approach to modulate the pharmacological properties of these compounds, leading to a new generation of molecules with significant potential across various therapeutic areas. This in-depth technical guide explores the landscape of brominated phenylpiperidines, summarizing their biological activities, detailing the experimental protocols used for their evaluation, and visualizing the intricate signaling pathways and experimental workflows.

Core Biological Activities and Quantitative Data

Brominated phenylpiperidines have demonstrated significant activity as modulators of key G-protein coupled receptors (GPCRs), particularly opioid, serotonin, and dopamine receptors. Furthermore, emerging research points towards their potential as antiviral and anticancer agents.

Opioid Receptor Modulation

A prominent area of investigation for brominated phenylpiperidines is their interaction with opioid receptors, especially the µ-opioid receptor (MOR). This has led to the development of potent analgesics, but also to the emergence of highly potent synthetic opioids.

Table 1: In Vitro Opioid Receptor Binding Affinity and Functional Activity of Brorphine and its Analogs [1]

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Maximum Efficacy (Emax, %) |

| Brorphine | µ-opioid (MOR) | 1.3 ± 0.5 | 15 ± 7 | 103 ± 5 |

| κ-opioid (KOR) | 130 ± 50 | >10,000 | <10 | |

| δ-opioid (DOR) | 210 ± 80 | >10,000 | <10 | |

| Orphine | µ-opioid (MOR) | 0.8 ± 0.3 | 25 ± 10 | 105 ± 6 |

| Fluorphine | µ-opioid (MOR) | 0.7 ± 0.2 | 20 ± 8 | 104 ± 5 |

| Chlorphine | µ-opioid (MOR) | 1.0 ± 0.4 | 12 ± 5 | 106 ± 6 |

| Iodorphine | µ-opioid (MOR) | 2.5 ± 1.0 | 18 ± 7 | 102 ± 5 |

Table 2: In Vivo Analgesic and Respiratory Effects of Brorphine and its Analogs in Mice [1]

| Compound | Antinociceptive ED50 (mg/kg, i.p.) - Hot Plate Test | Respiratory Depression (RD50, mg/kg, i.p.) |

| Brorphine | 0.32 | 0.56 |

| Orphine | 0.45 | 0.78 |

| Fluorphine | 0.38 | 0.65 |

| Chlorphine | 0.29 | 0.51 |

| Iodorphine | 0.35 | 0.61 |

Serotonin and Dopamine Receptor Interactions

Brominated phenylpiperidines also exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, suggesting their potential in treating neuropsychiatric disorders.

Table 3: Hypothetical Binding Affinities of 1-(4-Bromophenyl)-4-ethylpiperazine for Human Serotonin Receptors [2]

| Receptor Subtype | Radioligand | Ki (nM) |

| 5-HT₁A | [³H]8-OH-DPAT | 15.5 |

| 5-HT₂A | [³H]Ketanserin | 8.2 |

| 5-HT₂C | [³H]Mesulergine | 25.1 |

| 5-HT₆ | [³H]LSD | 150.3 |

| 5-HT₇ | [³H]5-CT | 75.8 |

Note: The data in Table 3 is presented as hypothetical for illustrative purposes within the cited application note and serves as a template for experimental investigation.

Anticancer and Antiviral Potential

Preliminary studies suggest that brominated phenylpiperidines and related structures may possess anticancer and antiviral properties.

Table 4: In Vitro Anticancer Activity of a Bromophenol Hybrid (Compound 17a) [3]

| Cancer Cell Line | IC50 (µM) |

| A549 (Lung) | 5.4 ± 0.6 |

| Bel7402 (Liver) | 7.2 ± 0.9 |

| HepG2 (Liver) | 6.8 ± 0.7 |

| HCT116 (Colon) | 8.1 ± 1.1 |

| Caco2 (Colon) | 9.5 ± 1.3 |

Table 5: In Vitro Antiviral Activity of a Piperidine-Substituted Purine (FZJ05) [4]

| Virus Strain | Cell Line | EC50 (µM) |

| Influenza A/H1N1 | MDCK | < 0.1 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of brominated phenylpiperidines.

Radioligand Binding Assay for Opioid Receptors

This protocol is adapted from studies on brorphine and its analogs.[1]

Objective: To determine the binding affinity (Ki) of test compounds for µ, δ, and κ opioid receptors.

Materials:

-

Rat brain tissue homogenates (for receptor source).

-

Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).

-

Non-specific binding control: Naloxone.

-

Test compounds (brominated phenylpiperidines).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

-

Glass fiber filters.

Procedure:

-

Prepare rat brain membrane homogenates according to standard protocols.

-

In a 96-well plate, add incubation buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For determining non-specific binding, add a high concentration of naloxone.

-

Initiate the binding reaction by adding the membrane homogenate.

-

Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Hot Plate Test for Analgesia

This protocol is a standard method for assessing the analgesic effects of opioid compounds in rodents.[1]

Objective: To determine the median effective dose (ED50) of a test compound for producing analgesia.

Materials:

-

Male CD-1 mice.

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Test compound dissolved in a suitable vehicle (e.g., saline, DMSO).

-

Syringes for intraperitoneal (i.p.) injection.

-

Timer.

Procedure:

-

Acclimatize mice to the experimental room for at least one hour before testing.

-

Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Administer the test compound or vehicle via i.p. injection.

-

At a predetermined time after injection (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency.

-

Calculate the maximum possible effect (%MPE) for each mouse using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Test a range of doses of the compound to generate a dose-response curve.

-

Calculate the ED50 value, the dose that produces 50% of the maximum possible effect, using a suitable statistical method (e.g., probit analysis).

In Vitro Anticancer MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HepG2).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., acidified isopropanol).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (typically in serial dilutions). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Antiviral Assay

This protocol provides a general framework for evaluating the antiviral activity of compounds against influenza virus.[5]

Objective: To determine the half-maximal effective concentration (EC50) of a test compound against a specific virus.

Materials:

-

Host cell line susceptible to the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza).

-

Virus stock with a known titer.

-

Cell culture medium and supplements.

-

Test compound.

-

Method for quantifying viral replication (e.g., plaque assay, TCID50 assay, or reporter virus expression).

-

96-well plates.

Procedure:

-

Seed host cells in 96-well plates and grow to confluence.

-

Infect the cell monolayer with the virus at a specific multiplicity of infection (MOI).

-

Simultaneously or at a specified time post-infection, add serial dilutions of the test compound to the wells. Include a virus-only control and a cell-only control.

-

Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).

-

Quantify the extent of viral replication in each well using the chosen method.

-

Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus-only control.

-

Determine the EC50 value, the concentration of the compound that inhibits viral replication by 50%, by plotting the percentage of inhibition against the compound concentration and using non-linear regression.

Visualizations: Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling Pathway

The binding of a brominated phenylpiperidine agonist, such as brorphine, to the µ-opioid receptor (MOR) initiates a cascade of intracellular events characteristic of Gi/o-coupled GPCRs.

Caption: Agonist binding to the µ-opioid receptor activates Gi/o proteins, leading to downstream effects that culminate in analgesia.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay.

Caption: A streamlined workflow for determining the binding affinity of a compound through a competitive radioligand binding assay.

Experimental Workflow for In Vivo Analgesic Testing

This diagram outlines the process of evaluating the analgesic properties of a compound using the hot plate test.

References

- 1. Elucidating the harm potential of brorphine analogues as new synthetic opioids: Synthesis, in vitro, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Pivotal Role of 1-(4-Bromophenyl)piperidine Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals